Paracyclophanes as model compounds for strongly interacting π-systems. Part 1. Pseudo-ortho-dihydroxy[2.2]paracyclophane†
Physical Chemistry Chemical Physics Pub Date: 2010-06-29 DOI: 10.1039/B925634B
Abstract
In this work we describe a study of the ground and first excited state structures and energetics of a dihydroxy-derivative of
While PC has a double minimum potential energy with respect to the torsional motion, a single-minimum structure is found for the ground state of
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Journal Name:Physical Chemistry Chemical Physics
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